molecular formula C15H10ClFN2S B2789418 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline CAS No. 721893-85-2

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

Cat. No.: B2789418
CAS No.: 721893-85-2
M. Wt: 304.77
InChI Key: VJYOCCCFSCOJOG-UHFFFAOYSA-N
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Description

“4-((2-Chloro-6-fluorobenzyl)thio)quinazoline” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline is an important nitrogen-containing heterocycle with a wide range of pharmacological activities . Many anticancer drugs containing quinazoline scaffold have been approved by the US Food and Drug Administration for clinical use .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of alkylating reagents . For instance, 2-chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C22H16ClFN2OS . The molecular weight of this compound is 426.9 .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit significant antiproliferative activity against cancer cells . The introduction of a suitable pharmacophore at the 6- or 7-position of quinazoline could improve their antiproliferative activities against tumor cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be represented by its linear formula C22H16ClFN2OS and its molecular weight of 426.9 .

Mechanism of Action

The mechanism of action of quinazoline derivatives is often related to their antiproliferative activities against cancer cells . For instance, some quinazoline derivatives have been found to inhibit the colony formation and migration of cancer cells, induce apoptosis of cancer cells, and induce cell cycle arrest at the G1-phase .

Future Directions

The future directions in the research of quinazoline derivatives are likely to focus on the development of novel efficient and low toxicity anti-tumor drugs . The diverse biological activities of quinazoline make it a promising scaffold for the development of new drugs .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOCCCFSCOJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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